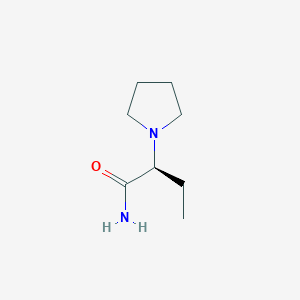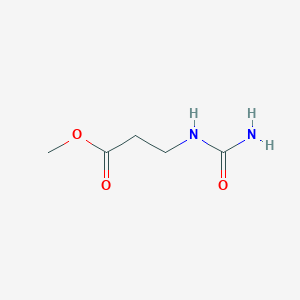![molecular formula C12H16BrN3O2 B6598177 1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine CAS No. 943320-69-2](/img/structure/B6598177.png)
1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine
Overview
Description
1-(2-Bromo-4-nitrophenyl)methyl-4-methylpiperazine (BNMMP) is an organic compound with a molecular weight of 267.2 g/mol. It is a heterocyclic compound with a five-membered ring containing one nitrogen atom and four carbon atoms. BNMMP is a versatile compound because it can be used as a starting material for the synthesis of a wide range of products, such as pharmaceuticals, agrochemicals, dyes, and polymers. BNMMP is an important intermediate in the synthesis of various drugs, including those used in the treatment of cancer, inflammation, and cardiovascular diseases.
Mechanism of Action
The mechanism of action of 1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine is not yet fully understood. However, it is believed that 1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are hormones that are involved in inflammation, pain, and fever. By inhibiting COX-2, 1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine can reduce inflammation, pain, and fever.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine are not yet fully understood. However, it is believed that 1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). By inhibiting COX-2, 1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine can reduce inflammation, pain, and fever. In addition, 1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine may have other effects on the body, such as reducing the risk of cancer and cardiovascular disease.
Advantages and Limitations for Lab Experiments
The main advantage of using 1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine in laboratory experiments is its versatility. 1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine can be used as a starting material for the synthesis of a wide range of products, such as pharmaceuticals, agrochemicals, dyes, and polymers. In addition, 1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine is an important intermediate in the synthesis of various drugs, including those used in the treatment of cancer, inflammation, and cardiovascular diseases.
The main limitation of using 1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine in laboratory experiments is the cost. 1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine is an expensive compound, and the cost of synthesizing it can be prohibitive. In addition, 1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine is an unstable compound and must be handled with care.
Future Directions
The future of 1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine research is promising. Further research is needed to better understand the biochemical and physiological effects of 1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine. In addition, research is needed to improve the synthesis of 1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine, as well as to develop new applications for the compound. Finally, research is needed to develop new methods for the synthesis of compounds that are related to 1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine, such as peptides, amines, and heterocyclic compounds.
Synthesis Methods
1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine can be synthesized from two starting materials: 2-bromo-4-nitrophenol and 4-methylpiperazine. The synthesis of 1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine involves a nucleophilic aromatic substitution reaction between the two starting materials. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as p-toluenesulfonic acid. The reaction proceeds in two steps. In the first step, the aromatic ring of the 2-bromo-4-nitrophenol is opened by the nucleophile, 4-methylpiperazine. In the second step, the nitro group of the 2-bromo-4-nitrophenol is reduced to a primary amine by the base. The product of the reaction is 1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine.
Scientific Research Applications
1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine has a wide range of applications in the field of scientific research. It is used as a starting material for the synthesis of various drugs, such as those used in the treatment of cancer, inflammation, and cardiovascular diseases. 1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine is also used as a starting material for the synthesis of dyes, agrochemicals, and polymers. In addition, 1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine is used in the synthesis of organic compounds, such as peptides, amines, and heterocyclic compounds. 1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine is also used in the synthesis of catalysts and other organic compounds.
properties
IUPAC Name |
1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O2/c1-14-4-6-15(7-5-14)9-10-2-3-11(16(17)18)8-12(10)13/h2-3,8H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMOLYCXAZZBOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=C(C=C2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676593 | |
| Record name | 1-[(2-Bromo-4-nitrophenyl)methyl]-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Bromo-4-nitrophenyl)methyl]-4-methylpiperazine | |
CAS RN |
943320-69-2 | |
| Record name | 1-[(2-Bromo-4-nitrophenyl)methyl]-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[cyclopropyl(ethyl)amino]-2,2-dimethylpropanal](/img/structure/B6598102.png)





![(1,3-thiazol-5-yl)methyl N-[(2R,5R)-5-amino-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B6598157.png)


![6-benzyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B6598195.png)


![3-[3-methyl-4-(propan-2-yl)phenoxy]aniline](/img/structure/B6598207.png)
